6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the pyrimidine ring and subsequent coupling reactions to introduce the cyclopropyl group.
Preparation of Pyrazole Derivative: The synthesis begins with the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazole.
Formation of Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under acidic or basic conditions.
Introduction of Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of cell signaling pathways and enzyme inhibition.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways. This inhibition can lead to the suppression of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, used as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity against cancer cells.
Uniqueness
6-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)16-10-15(13-7-8-13)19-11-20-16/h2-6,9-11,13H,7-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXCPPAVPFASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC=NC(=C2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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